molecular formula C14H18ClNO3 B2602130 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide CAS No. 879362-83-1

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide

Cat. No.: B2602130
CAS No.: 879362-83-1
M. Wt: 283.75
InChI Key: FGDQPBZQAFSOMK-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide is an organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The benzodioxin ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxidized benzodioxin derivatives.

    Reduction: Formation of reduced amide derivatives.

Scientific Research Applications

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring system can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
  • N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides

Uniqueness

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide is unique due to its specific substitution pattern on the benzodioxin ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-9(2)14(16-13(17)8-15)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,14H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDQPBZQAFSOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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